ethyl [4-(3-amino-1-{4-[(2-chlorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and a chlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the amino group and the chlorobenzyl ether moiety. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzyl ether moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring are key functional groups that can interact with enzymes and receptors, modulating their activity. The chlorobenzyl ether moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[4-(3-AMINO-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE
- ETHYL 2-[4-(3-AMINO-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE
Uniqueness
The uniqueness of ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24ClN3O5 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
ethyl 2-[4-[3-amino-1-[4-[(2-chlorophenyl)methoxy]phenyl]-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C23H24ClN3O5/c1-2-31-21(29)12-19-22(23(30)27-26-19)17(11-20(25)28)14-7-9-16(10-8-14)32-13-15-5-3-4-6-18(15)24/h3-10,17H,2,11-13H2,1H3,(H2,25,28)(H2,26,27,30) |
InChI Key |
XZMVZFLCYQPPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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